molecular formula C11H18Cl3N3 B1452084 5-Chloro-2-(4-methylpiperazin-1-yl)aniline dihydrochloride CAS No. 1210682-18-0

5-Chloro-2-(4-methylpiperazin-1-yl)aniline dihydrochloride

Cat. No. B1452084
M. Wt: 298.6 g/mol
InChI Key: WTZBJJRGEWMWJF-UHFFFAOYSA-N
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Description

5-Chloro-2-(4-methylpiperazin-1-yl)aniline dihydrochloride is a chemical compound with the molecular formula C11H18Cl3N3 and a molecular weight of 298.64 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of 5-Chloro-2-(4-methylpiperazin-1-yl)aniline dihydrochloride consists of 11 carbon atoms, 18 hydrogen atoms, 3 chlorine atoms, and 3 nitrogen atoms .


Physical And Chemical Properties Analysis

The compound has a predicted melting point of 120.74°C and a predicted boiling point of approximately 369.6°C at 760 mmHg. The predicted density is approximately 1.2 g/cm3 .

Scientific Research Applications

1. Role in Hypoxic-Cytotoxic Agents

5-Chloro-2-(4-methylpiperazin-1-yl)aniline dihydrochloride is significant in the development of new hypoxic-cytotoxic agents. One study reported the synthesis of new 2-quinoxalinecarbonitrile 1,4-di-N-oxides with variations in piperazine derivatives, among which a 7-chloro-3-(4-methylpiperazin-1-yl) derivative demonstrated potent activity (Ortega et al., 2000).

2. In Synthesis of Benzimidazoles

Another research application involves the synthesis of benzimidazoles. A study focused on synthesizing a series of 2-aryl-5-fluoro-6-(4-phenylpiperazin-1-yl)-1H-benzimidazoles from related aniline derivatives, highlighting the versatility of this compound in organic synthesis (Menteşe et al., 2015).

3. Molecular and Vibrational Spectra Analysis

The compound has been used in molecular and vibrational spectra studies. For instance, a research analyzed the conformational stability and molecular structure of a related molecule, employing advanced techniques like Hartree-Fock and Density Functional Theory (Taşal & Kumalar, 2010).

4. In Synthesis of Antileukemic Agents

It also plays a role in synthesizing antileukemic agents. A study on the synthesis of new carboxylic acid amides incorporating an N-methylpiperazine fragment highlighted its use in developing compounds for antileukemic therapies (Koroleva et al., 2011).

properties

IUPAC Name

5-chloro-2-(4-methylpiperazin-1-yl)aniline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN3.2ClH/c1-14-4-6-15(7-5-14)11-3-2-9(12)8-10(11)13;;/h2-3,8H,4-7,13H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTZBJJRGEWMWJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)Cl)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Cl3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-(4-methylpiperazin-1-yl)aniline dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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